1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester

Description

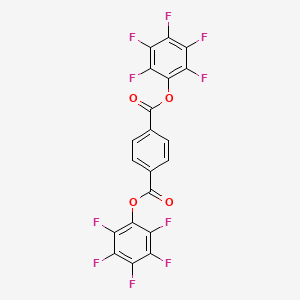

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a synthetic aromatic ester derived from terephthalic acid, where both carboxyl groups are esterified with pentafluorophenyl substituents.

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBORXJNAPMJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4F10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449449 | |

| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133921-07-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Reagents : Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

- Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

- Catalysts : None typically required, though bases like triethylamine may enhance reaction efficiency.

- Temperature : Room temperature to reflux (40–80°C).

Procedure

- Activation of Carboxylic Acid : 1,4-Benzenedicarboxylic acid is treated with DCC or DIC in an inert solvent.

- Esterification : Pentafluorophenol is added, and the mixture is stirred under inert atmosphere (N₂/Ar) for 12–24 hours.

- Workup : The urea byproduct is filtered, and the product is isolated via crystallization or column chromatography.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 70–85% (varies with solvent) | |

| Reaction Time | 12–24 hours | |

| Scalability | Lab to small-scale |

Acid Chloride Intermediate Route

This method involves converting 1,4-benzenedicarboxylic acid to its acid chloride, followed by esterification with pentafluorophenol.

Reaction Conditions

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Solvent : Dichloromethane or THF.

- Base : Triethylamine (TEA) or pyridine.

Procedure

- Acid Chloride Formation : 1,4-Benzenedicarboxylic acid is refluxed with SOCl₂ to yield the acid chloride.

- Esterification : Pentafluorophenol is added to the acid chloride in the presence of TEA, followed by stirring at 0–25°C.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 80–90% (higher purity) | |

| Reaction Time | 2–4 hours | |

| Scalability | Moderate (exothermic reaction) |

Activation with Pentafluorophenyl Trifluoroacetate

This method leverages the high reactivity of pentafluorophenyl trifluoroacetate (PFP-O-TFA) as an activating agent.

Reaction Conditions

- Reagents : PFP-O-TFA, N,N-diisopropylethylamine (DIEA).

- Solvent : Dimethylformamide (DMF) or dichloromethane.

Procedure

- Activation : 1,4-Benzenedicarboxylic acid reacts with PFP-O-TFA and DIEA in DMF at 25°C.

- Esterification : Pentafluorophenol is added, and the mixture is stirred for 1–2 hours.

| Parameter | Value | Reference |

|---|---|---|

| Yield | >90% (high efficiency) | |

| Reaction Time | 1–2 hours | |

| Scalability | Industrial (high-yield process) |

Bis(pentafluorophenyl) Carbonate Route

This method employs bis(pentafluorophenyl) carbonate as a bifunctional activating agent.

Reaction Conditions

- Reagents : Bis(pentafluorophenyl) carbonate, TEA.

- Solvent : Toluene or THF.

Procedure

- Activation : 1,4-Benzenedicarboxylic acid reacts with bis(pentafluorophenyl) carbonate in toluene.

- Esterification : Pentafluorophenol is added, and the mixture is heated to 80°C for 4 hours.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 85–95% | |

| Reaction Time | 4–6 hours | |

| Scalability | Lab-scale (optimized conditions) |

Comparative Analysis of Methods

The following table summarizes the advantages and limitations of each method:

| Method | Advantages | Limitations |

|---|---|---|

| Carbodiimide Coupling | Mild conditions, low cost | Moderate yields, urea byproduct |

| Acid Chloride Route | High purity, scalable | Exothermic, corrosive reagents |

| PFP-O-TFA Activation | Fast reaction, high yield | Cost of PFP-O-TFA |

| Carbonate Route | Bifunctional activation, clean workup | Limited availability of reagent |

Industrial-Scale Synthesis

For large-scale production, continuous flow processes and optimized catalyst systems are employed. Key strategies include:

- High-Yield Reactors : Automated systems with precise temperature control (e.g., 150°C under pressure).

- Catalyst Recycling : Reusable catalysts like zeolites or Amberlyst resins improve cost-efficiency.

- Solvent Recovery : Toluene or THF are recycled via distillation to reduce waste.

Challenges and Optimization Strategies

- Side Reactions : Hydrolysis of pentafluorophenol under basic conditions is mitigated by using anhydrous solvents.

- Purification : Crystallization in DCM/MeOH or column chromatography (hexane/ether) ensures >95% purity.

- Safety : Handling pentafluorophenol requires protective equipment due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:

Substitution Reactions: The ester groups can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,4-benzenedicarboxylic acid and pentafluorophenol.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Various substituted esters or amides.

Hydrolysis: 1,4-benzenedicarboxylic acid and pentafluorophenol.

Reduction: Corresponding alcohols.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and polymers.

Material Science: The compound is utilized in the development of advanced materials, including high-performance polymers and coatings.

Biology and Medicine: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.

Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups enhance the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The pentafluorophenyl group enhances oxidative stability and resistance to hydrolysis compared to alkyl or benzyl substituents .

- Plasticizer Performance: DEHT (bis(2-ethylhexyl) ester) is widely used as a non-phthalate plasticizer due to its low migration and compatibility with polymers, whereas fluorinated esters like the target compound may find niche roles in high-performance materials .

Environmental Behavior

- Degradation: Bis(2-ethylhexyl) esters are prone to microbial degradation, yielding intermediates like monoesters and phthalic acid . Fluorinated esters, however, are likely more persistent due to C-F bond stability.

- Regulatory Status : DEHT is regulated under REACH and EPA guidelines , while bis(pentafluorophenyl) esters may face stricter scrutiny if persistence is confirmed.

Biological Activity

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester (CAS No. 133921-07-0) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F10O4. Its structure features two pentafluorophenyl groups attached to a central dicarboxylic acid moiety, contributing to its lipophilicity and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 406.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Not extensively studied |

Anticancer Properties

Research indicates that compounds similar to 1,4-benzenedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that benzene dicarboxylic acid esters can induce cytotoxic effects in various cancer cell lines. A notable study demonstrated that a related compound exhibited IC50 values of 42 µg/ml against HepG2 (human liver carcinoma) and 250 µg/ml against MCF-7 (human breast adenocarcinoma) cell lines, suggesting potential therapeutic applications in oncology .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It may trigger apoptotic pathways in malignant cells while sparing normal cells.

- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at various phases, thereby impeding cancer cell division.

Study on Cytotoxicity

A study focused on the cytotoxic effects of dicarboxylic acid derivatives revealed that these compounds could selectively target cancer cells. The results indicated a marked reduction in viability for HepG2 and MCF-7 cells while showing minimal toxicity towards normal cell lines like NIH 3T3 and HaCaT . This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of related dicarboxylic acid esters. Compounds structurally similar to 1,4-benzenedicarboxylic acid have been reported to possess antimicrobial activity against various pathogens. For example, certain esters demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1,2-Benzenedicarboxylic acid, Diethyl ester | Antimicrobial, antifouling |

| 1,2-Benzenedicarboxylic acid, Mono 2-ethylhexyl ester | Cytotoxic against cancer cell lines |

| Phthalic acid derivatives | Antioxidant and anti-inflammatory |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity and purity of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm ester bond formation and fluorine substitution patterns. NMR is particularly critical for verifying the presence and position of pentafluorophenyl groups.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and detects potential impurities.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity, referencing methods used for structurally similar esters like parabens or benzophenones .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, which is essential for downstream applications in high-temperature polymer synthesis.

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation of the ester bonds.

- Maintain at -20°C for long-term stability, as fluorinated aromatic esters are prone to degradation under ambient conditions .

- Use desiccants to minimize moisture exposure, as hydrolytic cleavage of ester groups can occur in humid environments.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this ester to address challenges like low yields or side reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways to identify energy barriers and optimize catalysts (e.g., Brønsted acids or carbodiimides). For example, ICReDD’s workflow combines quantum chemical calculations with experimental data to predict optimal reaction conditions, reducing trial-and-error approaches .

- Reaction Kinetics Simulation : Use software like Gaussian or ORCA to simulate esterification kinetics, focusing on activating pentafluorophenol’s hydroxyl group for efficient coupling.

Q. What impact do pentafluorophenyl groups have on the degradation mechanisms of polyesters derived from this monomer under thermal stress?

- Methodological Answer :

- Pyrolysis-GC/MS : Analyze thermal decomposition products to identify fluorinated aromatic byproducts (e.g., hexafluorobenzene or pentafluorophenol), which may pose environmental hazards .

- Dynamic Mechanical Analysis (DMA) : Study the glass transition temperature () and modulus changes to correlate fluorine’s electron-withdrawing effects with thermal stability.

Q. What reactor design considerations are critical for scaling up the esterification of 1,4-benzenedicarboxylic acid with pentafluorophenol?

- Methodological Answer :

- Continuous Flow Reactors : Utilize corrosion-resistant materials (e.g., Hastelloy) to handle acidic byproducts. Optimize residence time and temperature to enhance yield.

- Mass Transfer Optimization : Implement high-shear mixing or microreactors to improve contact between the solid acid catalyst and reactants, following principles in reaction fundamentals and reactor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.